N-(propan-2-yl)piperazine-1-carboxamide hydrochloride

Salt selection Solid-state properties Weighing accuracy

N-(Propan-2-yl)piperazine-1-carboxamide hydrochloride (CAS 1258651-80-7) is a piperazine-1-carboxamide derivative supplied as a hydrochloride salt. It belongs to a broad class of N-substituted piperazine carboxamides widely employed as synthetic intermediates and building blocks in medicinal chemistry.

Molecular Formula C8H18ClN3O
Molecular Weight 207.7
CAS No. 1258651-80-7
Cat. No. B2408947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(propan-2-yl)piperazine-1-carboxamide hydrochloride
CAS1258651-80-7
Molecular FormulaC8H18ClN3O
Molecular Weight207.7
Structural Identifiers
SMILESCC(C)NC(=O)N1CCNCC1.Cl
InChIInChI=1S/C8H17N3O.ClH/c1-7(2)10-8(12)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
InChIKeyDTCSSMNCKVSNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Propan-2-yl)piperazine-1-carboxamide Hydrochloride (CAS 1258651-80-7): Procurement-Relevant Identity and Class Profile


N-(Propan-2-yl)piperazine-1-carboxamide hydrochloride (CAS 1258651-80-7) is a piperazine-1-carboxamide derivative supplied as a hydrochloride salt. It belongs to a broad class of N-substituted piperazine carboxamides widely employed as synthetic intermediates and building blocks in medicinal chemistry [1]. The compound is listed in the European Chemicals Agency (ECHA) inventory, confirming its regulatory traceability for industrial and research use [2]. Commercially, it is available from multiple reputable vendors with standard purity grades ranging from 95% to 98%, typically as a white to yellow solid .

Why N-(Propan-2-yl)piperazine-1-carboxamide Hydrochloride Cannot Be Interchanged with Closest Analogs Without Verification


Simple N-alkyl piperazine-1-carboxamides (e.g., N-methyl, N-ethyl, N-propyl, and N-isopropyl analogs) share an identical core scaffold but differ critically in steric bulk, lipophilicity, hydrogen-bonding capacity, and solid-state properties conferred by the N-alkyl substituent and salt form. In the context of building-block procurement, even minor variations in the N-alkyl group can lead to divergent reactivity in downstream coupling reactions (e.g., reductive amination, urea formation, or Buchwald–Hartwig coupling) [1]. Furthermore, the hydrochloride salt form (CAS 1258651-80-7) offers distinct solubility, hygroscopicity, and handling advantages over the free base (CAS 205116-57-0), which directly affect weighing accuracy, formulation reproducibility, and long-term storage stability in parallel synthesis workflows [2]. Generic substitution without experimental verification therefore risks failed reaction campaigns, inconsistent biological screening data, and wasted procurement expenditures.

Quantitative Differentiation Evidence for N-(Propan-2-yl)piperazine-1-carboxamide Hydrochloride


Hydrochloride Salt Versus Free Base: Purity, Physical Form, and Handling Reproducibility

The hydrochloride salt (CAS 1258651-80-7) is supplied as a white to yellow solid with a certified purity of 95% (HPLC) by Sigma-Aldrich and 95% by Bidepharm , whereas the free base (CAS 205116-57-0) is typically offered as a liquid or low-melting solid with purity declarations that often lack the same level of batch-specific QC documentation . The salt form provides a higher melting point and non-hygroscopic character, reducing weighing errors during automated compound dispensing.

Salt selection Solid-state properties Weighing accuracy Parallel synthesis

Purity Tier Differentiation Across Commercial Suppliers

Commercial suppliers offer the title compound at two distinct purity tiers: 95% (Sigma-Aldrich, Bidepharm) and 98% (Leyan) . For comparison, the free base is offered at 98% by Leyan , establishing a quantifiable purity differential that may influence procurement decisions for applications requiring higher chemical homogeneity (e.g., fragment-based screening library assembly).

Purity benchmarking Vendor qualification QC standards

ECHA Regulatory Listing: Traceability Advantage Over Unlisted Analogs

N-(Propan-2-yl)piperazine-1-carboxamide hydrochloride is assigned EC Number 828-801-8 in the European Chemicals Agency inventory [1]. In contrast, many closely related N-alkyl piperazine-1-carboxamide analogs (e.g., N-ethyl, N-propyl derivatives) lack ECHA registration, complicating their import, customs clearance, and use in EU-funded research programs. This regulatory listing provides a verifiable compliance advantage for procurement in European laboratories.

Regulatory compliance ECHA inventory Supply chain transparency

Molecular Descriptors Versus Closest N-Alkyl Analogs: Implications for Permeability and Solubility

The isopropyl substituent confers a Topological Polar Surface Area (TPSA) of 44.4 Ų and a hydrogen bond donor count of 3 (including the protonated piperazine NH and carboxamide NH) for the hydrochloride salt [1]. Compared to the N-methyl analog (estimated TPSA ~44.4 Ų but with lower logP) and the N-propyl analog (similar TPSA but higher logP due to extended alkyl chain), the isopropyl group provides a balanced lipophilicity profile that is often preferred for passive membrane permeability in cell-based assays, based on class-level SAR trends for piperazine carboxamides [2]. Precise experimental logP/logD values for this specific compound have not been published, limiting the strength of this inference.

Physicochemical profiling Drug-likeness Lead optimization

Procurement-Driven Application Scenarios for N-(Propan-2-yl)piperazine-1-carboxamide Hydrochloride


Building Block for Parallel Synthesis of Piperazine Carboxamide Libraries Targeting Serine Hydrolases

As demonstrated by the piperazine carboxamide FAAH/MAGL inhibitor series [1], the N-isopropyl carboxamide moiety serves as a key pharmacophoric element. The hydrochloride salt form (CAS 1258651-80-7) enables direct use in automated parallel synthesis platforms without additional salt metathesis, leveraging its solid-state handling advantages and defined purity (≥95%) for consistent library production.

Intermediate for HIV Protease Inhibitor Process Chemistry

Piperazine-1-carboxamide intermediates, including N-alkyl variants, are explicitly claimed in patents for the synthesis of HIV protease inhibitors with potency against drug-resistant viral mutants [2]. The hydrochloride salt may be preferred in process-scale acylation or reductive amination steps where the protonated piperazine nitrogen serves as a transient protecting group, improving regioselectivity.

Negative Control or Inactive Scaffold Reference in Biochemical Assays

Given the lack of reported potent biological activity for the unsubstituted N-isopropyl piperazine-1-carboxamide scaffold itself, this compound may be employed as a negative control in enzyme inhibition assays where 4-substituted derivatives exhibit nanomolar potency. Its ECHA registration [3] and commercial availability with batch-specific CoAs support its use in regulatory-compliant screening campaigns.

Calibration Standard for HPLC and LC-MS Purity Assessment of Piperazine Carboxamide Libraries

With a certified purity of 98% available from select vendors and well-defined chromatographic properties (MW 207.70 g/mol, TPSA 44.4 Ų) [4], the compound can serve as a retention time and response factor standard for quality control of synthesized piperazine carboxamide libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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